molecular formula C7H5FN4O2 B2492943 4-(Azidomethyl)-1-fluoro-2-nitrobenzene CAS No. 2146152-32-9

4-(Azidomethyl)-1-fluoro-2-nitrobenzene

Cat. No.: B2492943
CAS No.: 2146152-32-9
M. Wt: 196.141
InChI Key: MUGIEDQLKMDZPC-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-1-fluoro-2-nitrobenzene is a multifunctional aromatic compound characterized by a benzene ring substituted with an azidomethyl group (-CH₂N₃) at the 4-position, a fluorine atom at the 1-position, and a nitro group (-NO₂) at the 2-position. This compound combines reactive functional groups that enable diverse applications in organic synthesis, particularly in click chemistry via azide-alkyne cycloadditions (e.g., Huisgen reactions) . The electron-withdrawing nitro and fluorine groups enhance the electrophilicity of the azidomethyl moiety, influencing its reactivity in forming triazole derivatives, which are valuable in medicinal chemistry and materials science . Its synthesis likely involves the substitution of a benzyl halide precursor with sodium azide under controlled conditions, as demonstrated for analogous azidomethylbenzene derivatives .

Properties

IUPAC Name

4-(azidomethyl)-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4O2/c8-6-2-1-5(4-10-11-9)3-7(6)12(13)14/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGIEDQLKMDZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=[N+]=[N-])[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(Bromomethyl)-1-fluoro-2-nitrobenzene, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-(Azidomethyl)-1-fluoro-2-nitrobenzene are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance safety and efficiency, and implementing rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-1-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium azide (NaN₃): Used for introducing the azido group.

    Hydrogen gas (H₂) and palladium on carbon (Pd/C): Used for the reduction of the nitro group.

    Copper (I) catalysts: Employed in the Huisgen cycloaddition reaction to form triazoles.

Major Products

    Aminobenzene derivatives: Formed from the reduction of the nitro group.

    Triazoles: Formed from the cycloaddition reaction with alkynes.

    Nitrene intermediates: Formed from the oxidation of the azido group.

Scientific Research Applications

4-(Azidomethyl)-1-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Compounds :

  • 1-(Azidomethyl)-4-fluorobenzene : Lacks the nitro group, reducing electron-withdrawing effects and altering reactivity in cycloadditions .
  • 1-(Azidomethyl)-4-chloro/bromo/iodo-benzene : Halogen substituents (Cl, Br, I) introduce varying degrees of electron-withdrawing and steric effects compared to fluorine. Larger halogens (e.g., Br, I) may hinder reaction kinetics due to steric bulk .
  • 4-(Azidomethyl)pyrazole derivatives: Azidomethyl groups on heterocycles (e.g., pyrazole) exhibit distinct reactivity patterns, such as tandem reactions with cyanoacetamides to form polycyclic diazepines .

Reactivity Differences :

  • The ortho-nitro group in this compound creates a steric and electronic environment distinct from para-substituted analogues (e.g., 1-fluoro-4-nitrobenzene derivatives). This positioning may accelerate cycloaddition rates due to increased electron deficiency .
  • Fluorine’s small size and strong electronegativity enhance azide stability and reactivity compared to bulkier halogens (Cl, Br, I), which may slow reaction kinetics .

Functional Analogues with Nitro/Fluoro Substitutents

Key Compounds :

  • 1-Fluoro-2-nitrobenzene and 1-Fluoro-4-nitrobenzene: These lack the azidomethyl group but share nitro and fluoro substituents.
  • Aryl Azides (e.g., 1-azido-4-nitrobenzene) : Feature azide groups directly attached to the aromatic ring rather than via a methyl linker. This structural difference impacts their stability and cycloaddition regioselectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound 1-F, 2-NO₂, 4-CH₂N₃ ~196.1 (estimated) CuAAC, corrosion inhibition
1-(Azidomethyl)-4-fluorobenzene 1-F, 4-CH₂N₃ ~151.1 Triazole synthesis, moderate corrosion inhibition
1-Azido-4-nitrobenzene 1-N₃, 4-NO₂ ~164.1 Direct azide cycloadditions
4-(Azidomethyl)pyrazole-3-carboxylate Heterocyclic azidomethyl Varies Tandem reactions to diazepines

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